N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide
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Description
N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15976871 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
This compound has been instrumental in the development of selective radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). Research involving similar structures, such as the DPA-714 radioligand, highlights the compound's utility in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antiproliferative Activity Against Cancer
The compound is part of research exploring antiproliferative activities. Studies on pyridine linked thiazole derivatives have shown promising anticancer activity, suggesting the chemical framework's potential in developing cancer therapeutics (Alqahtani & Bayazeed, 2020).
Exploration of Fluorogenic Dyes
Research into the oxidation of certain imidazolone derivatives with selenium dioxide to form six-membered imide rings indicates the possibility of using similar compounds as fluorogenic dyes. This suggests potential applications in biochemical assays and imaging (Zaitseva et al., 2020).
Inhibition of Human ACAT-1
Compounds within the same family have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), highlighting their potential for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial and Insecticidal Applications
Synthesis and assessment of heterocycles incorporating this compound have shown significant antimicrobial and insecticidal properties, demonstrating its potential in developing new agrochemicals and antibiotics (Fadda et al., 2017).
Properties
IUPAC Name |
N-[(3S,4R)-1-(3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-11-6-7-25-17(8-11)23-18(19(25)21)20(27)24-9-14(15(10-24)22-13(3)26)16-5-4-12(2)28-16/h4-8,14-15H,9-10H2,1-3H3,(H,22,26)/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCILUXRWWUCUFC-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)F)C(=O)N3CC(C(C3)NC(=O)C)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)F)C(=O)N3C[C@H]([C@@H](C3)NC(=O)C)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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